molecular formula C13H12FN3OS B2813199 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide CAS No. 1021252-90-3

2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Cat. No. B2813199
CAS RN: 1021252-90-3
M. Wt: 277.32
InChI Key: VINFGLWWOPLJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyridazinone derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel compounds with structural similarities to 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide has been a subject of interest for researchers aiming to develop new therapeutic agents. For instance, the discovery of clinical candidates like K-604, an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, underscores the importance of synthesizing new compounds for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Such research demonstrates the potential of these compounds in addressing unmet medical needs.

Additionally, studies on 3(2H)‐Pyridazinone Derivatives have revealed their significant antinociceptive activity, suggesting potential applications in pain management (Doğruer et al., 2000). This highlights the therapeutic potential of pyridazinone derivatives in analgesia.

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor activities of related compounds provides insights into their potential therapeutic applications. Novel sulphonamide derivatives have been synthesized and shown to possess good antimicrobial activity, with certain compounds displaying high activity against various strains (Fahim & Ismael, 2019). This suggests a potential role in developing new antimicrobial agents.

Furthermore, the synthesis of imidazole acyl urea derivatives as Raf kinase inhibitors with notable antitumor activities indicates the potential of these compounds in cancer therapy (Zhu, 2015). The exploration of these compounds may lead to new treatments for various cancers.

Quantum Chemical Studies and Drug Likeness

Quantum chemical studies on compounds similar to 2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide provide insight into their molecular structure and potential drug likeness. For example, spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been conducted to analyze their light harvesting efficiency and non-linear optical activity, suggesting applications in dye-sensitized solar cells and as potential therapeutics (Mary et al., 2020).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-19-13-7-6-11(16-17-13)15-12(18)8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINFGLWWOPLJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

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